3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE
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Overview
Description
The compound 3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE is a complex organic molecule that features a combination of thiazole, indolizine, and benzodioxole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Thiazole derivatives
have been associated with a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The presence of a thiazolidinone ring has been observed to enhance anti-inflammatory and analgesic activity .
Indole derivatives
, on the other hand, have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
The compound’s pharmacokinetics , including its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by its chemical structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could affect the compound’s bioavailability and distribution within the body.
Biochemical Analysis
Biochemical Properties
Based on the properties of similar compounds, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific functional groups present in the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized by reacting thiourea with α-haloketones under basic conditions . The indolizine moiety can be synthesized through cyclization reactions involving pyridine derivatives . The final step involves coupling the thiazole and indolizine intermediates with the benzodioxole moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions using less hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE: can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring, exhibit antimicrobial and antiviral activities.
Indolizine Derivatives: Compounds such as indolizine-3-carboxylates are known for their anti-inflammatory and anticancer properties.
Benzodioxole Derivatives: Compounds like piperonyl butoxide are used as insecticide synergists due to their ability to inhibit certain enzymes.
Uniqueness
3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE: is unique due to its combination of three distinct pharmacophores (thiazole, indolizine, and benzodioxole), which may confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
[2-amino-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FN3O3S/c26-16-7-4-14(5-8-16)17-12-33-25(28-17)21-18-3-1-2-10-29(18)23(22(21)27)24(30)15-6-9-19-20(11-15)32-13-31-19/h1-12H,13,27H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICVFGOCKRTEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C(=C4N3C=CC=C4)C5=NC(=CS5)C6=CC=C(C=C6)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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